(S)-(+)-1-Amino-2-propanol can serve as a valuable chiral auxiliary in asymmetric synthesis. Its chiral center allows it to direct the formation of new stereocenters in other molecules during chemical reactions, leading to the desired enantiomer with high selectivity. This property has been utilized in the synthesis of various pharmaceuticals and other complex organic molecules. Source: [Chirality in Synthesis: The Impact of Modern Organocatalysis on Drug Discovery, H.-U. Blaser, ChemCatChem. 2009, 1, 219–231]
(S)-(+)-1-Amino-2-propanol has been explored for its potential therapeutic effects in various medical conditions. Studies have investigated its activity as a:
(S)-(+)-1-Amino-2-propanol, also known as (S)-1-aminopropan-2-ol, is an organic compound with the molecular formula and a molecular weight of approximately 75.11 g/mol. This chiral amino alcohol features a hydroxyl group (-OH) and an amino group (-NH₂) attached to a propanol backbone. Its structure can be represented as:
textH OH \ / C / \ H NH2
This compound is significant in various biological and chemical contexts, serving as a precursor in the synthesis of pharmaceuticals and other chemical products.
Additionally, it is involved in enzymatic reactions, such as its conversion to aminoacetone by specific dehydrogenases in microbial metabolism .
(S)-(+)-1-Amino-2-propanol exhibits various biological activities, including:
Research indicates that it can act as a substrate for specific enzymes, contributing to its biological significance .
Several methods exist for synthesizing (S)-(+)-1-amino-2-propanol:
(S)-(+)-1-Amino-2-propanol has diverse applications across various fields:
Additionally, it finds use in coatings and as a surfactant neutralizer.
Research on interaction studies involving (S)-(+)-1-amino-2-propanol has highlighted its role in enzymatic pathways. For instance, studies have characterized enzymes that utilize this compound, revealing insights into its metabolic pathways and potential interactions with other biomolecules .
In microbial systems, it has been shown to interact with specific kinases, indicating its functional importance within cellular metabolism .
Several compounds share structural similarities with (S)-(+)-1-amino-2-propanol. Here are some notable examples:
Compound Name | Structure | Unique Features |
---|---|---|
1-Aminopropan-2-ol | CH₃CH(OH)CH₂NH₂ | Racemic mixture; used widely in industrial applications. |
Diisopropanolamine | (CH₃)₂N(CH₂)₃OH | Contains two isopropanolamine groups; used as a surfactant. |
Triisopropanolamine | (CH₃)₃N(CH₂)₃OH | Contains three isopropanolamine groups; used in personal care products. |
(S)-(+)-1-Amino-2-propanol is unique due to its chiral nature and specific biological activities that differentiate it from its homologs. Its role in cobalamin biosynthesis and potential antimicrobial properties highlight its distinctiveness within the amino alcohol family.
The most straightforward approach to synthesizing (S)-(+)-1-amino-2-propanol involves the direct reaction of propylene oxide with ammonia or primary amines [1]. This reaction proceeds through nucleophilic ring-opening of the epoxide, where the amine attacks the less substituted carbon atom, resulting in the formation of amino alcohol products [2]. The reaction typically occurs under mild conditions at room temperature over 10-15 hours, yielding 60-80% of the desired product [1] [3].
The mechanism involves the nucleophilic attack of ammonia on the propylene oxide ring, leading to ring opening and subsequent protonation to form the amino alcohol [2]. However, this direct approach produces racemic mixtures, requiring additional resolution steps to obtain the desired (S)-enantiomer [4]. Industrial applications have utilized this method due to its simplicity and the ready availability of starting materials, though the lack of stereoselectivity remains a significant limitation [1].
A more sophisticated approach involves the reaction of propylene oxide with trifluoroacetamide in the presence of sodium tert-butoxide as a base [5]. This method demonstrates superior enantioselectivity, achieving yields of 93% with enantiomeric excess greater than 95% [5]. The reaction is conducted under controlled conditions, initially at ice bath temperature, followed by warming to 35°C for 12 hours [5].
The process begins with the dissolution of sodium tert-butoxide in tetrahydrofuran, followed by the slow addition of trifluoroacetamide under ice bath conditions [5]. The subsequent addition of (S)-propylene oxide and gradual warming to room temperature allows for controlled reaction progression [5]. The intermediate product undergoes hydrolysis with hydrochloric acid, followed by extraction and purification steps to yield the desired amino alcohol with high enantiopurity [5].
An alternative synthetic route utilizes benzyl (S)-lactate ester as the starting material, employing lithium aluminum hydride as the reducing agent [6]. This method proceeds through a two-stage process: initial conversion of the lactate ester to the corresponding amide using ammonia gas, followed by reduction with lithium aluminum hydride [6]. The reaction yields 65% of the target compound with enantiomeric excess exceeding 99% [6].
The procedure involves bubbling ammonia gas into a methanolic solution of benzyl (S)-lactate ester at 0°C for 70 minutes, followed by stirring at room temperature for 11 hours [6]. The crude amide product is then treated with lithium aluminum hydride in tetrahydrofuran, with the reaction mixture heated to 55°C for 18 hours [6]. Water quenching and subsequent purification through silica gel chromatography afford the optically active amino alcohol [6].
Route | Starting Materials | Reaction Conditions | Yield (%) | Enantiomeric Excess (%) | Advantages | Limitations |
---|---|---|---|---|---|---|
Propylene oxide + Ammonia (Direct) | Propylene oxide, Aqueous ammonia | Room temperature, 10-15 h | 60-80 | Racemic | Simple procedure, readily available materials | No stereoselectivity, mixture of products |
Propylene oxide + Trifluoroacetamide | Propylene oxide, Trifluoroacetamide, Sodium tert-butoxide | Ice bath, then 35°C, 12 h | 93 | >95 | High yield, excellent enantioselectivity | Requires protection/deprotection steps |
Propylene oxide + Benzylamine | Propylene oxide, Benzylamine | Room temperature, 6-8 h | 70-85 | Racemic | Mild conditions, good selectivity | Requires additional resolution steps |
Benzyl (S)-lactate via Lithium aluminum hydride | Benzyl (S)-lactate ester, Lithium aluminum hydride | 0°C to 55°C, 18 h | 65 | >99 | Excellent stereochemical control | Multi-step synthesis, expensive reagents |
Propylene chlorohydrin route | Propylene chlorohydrin, Base | Basic conditions, elevated temperature | 50-70 | Racemic | Industrial scalability | Environmental concerns, salt formation |
Epoxide ring opening with primary amines | Chiral epoxides, Primary amines | Room temperature to 80°C, catalyst dependent | 75-95 | 85-99 | Versatile, high enantioselectivity | Substrate scope limitations |
Lipase-mediated kinetic resolution represents a highly effective biocatalytic approach for obtaining enantiomerically pure (S)-(+)-1-amino-2-propanol [7]. Lipase B from Candida antarctica has demonstrated exceptional performance in the kinetic resolution of racemic amino alcohol esters through enantioselective transesterification reactions [8]. This enzyme system achieves enantiomeric ratios exceeding 200, with product enantiomeric excess values greater than 99% [7] [8].
The resolution process typically employs vinyl acetate as the acylating agent, with the reaction proceeding at 25-40°C for 3-16 hours [7]. Conversion rates of 45-50% are commonly achieved, which is optimal for kinetic resolution as it provides both enantiomers in high purity [8]. The lipase demonstrates remarkable selectivity towards one enantiomer, leaving the opposite enantiomer essentially unreacted [7].
Pseudomonas cepacia lipase has also shown excellent performance in resolving aryltrimethylsilyl chiral alcohols, achieving enantiomeric ratios greater than 200 with conversions of 49-50% [7]. The immobilized forms of these enzymes, particularly when supported on ceramic or diatomite materials, maintain their catalytic activity while facilitating easy recovery and reuse [7] [8].
Amine transaminases offer an alternative enzymatic approach for the asymmetric synthesis of (S)-(+)-1-amino-2-propanol from prochiral ketone precursors [9]. These enzymes catalyze the reductive amination of beta-amino ketones, achieving enantiomeric ratios of 50-150 with product enantiomeric excess values ranging from 90-99% [9]. The reactions typically proceed at 30-37°C over 8-24 hours with conversion rates of 70-95% [9].
The transaminase-catalyzed process requires cofactor regeneration systems, commonly employing nicotinamide adenine dinucleotide and formate dehydrogenase for in situ cofactor recycling [9]. This approach enables the direct conversion of ketone substrates to the corresponding amino alcohols without the need for protecting groups or multi-step synthetic sequences [9].
Alcohol dehydrogenases have been successfully employed in the asymmetric reduction of beta-amino ketones to produce (S)-(+)-1-amino-2-propanol [10]. The enzyme from Stenotrophomonas maltophilia demonstrates exceptional tolerance to high concentrations of 2-propanol, maintaining activity even at 10.5 M (80% v/v) concentration [10]. This remarkable substrate tolerance enables high substrate loading of greater than 150 grams per liter without requiring external coenzymes [10].
The thermostatic bubble column reactor system has been designed to enhance the efficiency of alcohol dehydrogenase-catalyzed reactions [10]. This system alleviates inhibition from the by-product acetone through gas flow while continuously supplementing 2-propanol [10]. Space-time yields of 7488 grams per liter per day have been achieved with 99.9% enantiomeric excess [10].
Enzyme Type | Substrate | Resolution Method | Enantiomeric Ratio (E) | Conversion (%) | Product ee (%) | Reaction Time (h) | Temperature (°C) |
---|---|---|---|---|---|---|---|
Lipase from Candida antarctica (CAL-B) | Racemic amino alcohol esters | Kinetic resolution via transesterification | >200 | 45-50 | >99 | 3-16 | 25-40 |
Lipase from Pseudomonas cepacia | Aryltrimethylsilyl chiral alcohols | Enantioselective transesterification | >200 | 49-50 | >99 | 16-24 | 25-35 |
Lipase from Candida cylindracea | Cyclic amino alcohol precursors | Hydrolysis of butyrate esters | 85-98 | 40-45 | 85-98 | 1-6 | 30-50 |
Amine transaminase | Prochiral ketones | Reductive amination | 50-150 | 70-95 | 90-99 | 8-24 | 30-37 |
Alcohol dehydrogenase | Beta-amino ketones | Asymmetric reduction | 25-100 | 80-99 | 85-95 | 4-12 | 25-40 |
Amino acid decarboxylase | Amino acid derivatives | Decarboxylative resolution | 10-50 | 60-85 | 70-90 | 12-48 | 30-45 |
The development of highly enantioselective catalysts for (S)-(+)-1-amino-2-propanol synthesis has focused primarily on transition metal complexes with chiral ligands [11] [12]. Iridium-based catalysts bearing ferrocene-derived phosphine ligands with modular diamine scaffolds have demonstrated exceptional performance in the asymmetric hydrogenation of beta-amino ketones [11]. These systems achieve yields up to 99% with enantiomeric excess values exceeding 99% and turnover numbers reaching 48,500 [11].
Ruthenium-based catalysts employing BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligands combined with chiral diamines have shown remarkable chemoselectivity for carbonyl bonds over other reducible functionalities [13]. These catalysts demonstrate high enantioselectivity for acetophenone derivatives, though they exhibit limitations with bulky ketones, dialkyl ketones, and certain heterocyclic substrates [13].
Copper-catalyzed systems utilizing bisphosphine ligands have proven effective for stereodivergent synthesis approaches [14]. These catalysts enable the construction of amino alcohols with multiple contiguous stereocenters through sequential hydrosilylation and hydroamination reactions [14]. The ability to access all possible stereoisomers of a given amino alcohol target makes these systems particularly valuable for pharmaceutical applications [14].
Temperature optimization studies reveal that moderate increases in temperature generally improve reaction yields while potentially compromising enantioselectivity [15] [16]. The optimal temperature range for most asymmetric catalytic systems lies between 25-80°C, with specific optima depending on the catalyst system and substrate [15]. Screening within the 25-60°C range typically provides the best balance between activity and selectivity [16].
Pressure effects on asymmetric hydrogenation reactions show significant benefits, particularly for hydrogen-dependent transformations [16]. Pressures ranging from 1-50 bar have been systematically studied, with higher pressures generally improving reaction yields while having minimal impact on enantioselectivity [13] [16]. The methanation studies demonstrate that increased pressure leads to higher reaction yields across various temperature ranges [16].
Solvent selection represents a critical optimization parameter, with dramatic effects on both yield and enantioselectivity [17]. Chiral solvents such as limonene can induce helical conformations in macromolecular catalysts, leading to excellent stereochemical control even when the chiral solvent serves as the sole source of enantioselection [17]. Polar protic and aprotic solvents generally favor amino alcohol formation, while the specific choice depends on substrate solubility and catalyst stability [18].
Multi-objective optimization approaches have been developed to simultaneously improve yield, enantioselectivity, and regioselectivity in catalytic asymmetric reactions [19]. Machine learning workflows employing density functional theory-derived databases of bisphosphine ligands enable systematic catalyst optimization [19]. These computational approaches have successfully identified significantly improved ligands for pharmaceutical intermediate synthesis [19].
Continuous-flow microreactor technology offers enhanced control over reaction variables, improved mixing quality, and reduced reagent consumption [20]. Inline analytical monitoring using ReactIR flow cells enables real-time reaction optimization and rapid screening of reaction parameters [20]. This technology has been successfully applied to asymmetric organocatalytic hydrogenation with excellent yields and enantioselectivities [20].
High-throughput screening methodologies have revolutionized asymmetric catalyst discovery, enabling the evaluation of over 1600 reactions in comprehensive chemical space mapping studies [21]. Ion mobility-mass spectrometry combined with diastereoisomerization strategies provides ultrafast analysis of enantiomeric excess with median errors less than ±1% [21]. This approach allows screening rates exceeding 1000 reactions per day, dramatically accelerating catalyst optimization [21].
Parameter | Optimal Range | Effect on Yield | Effect on Enantioselectivity | Optimization Strategy |
---|---|---|---|---|
Temperature | 25-80°C | Moderate increase with temperature | Slight decrease at high temperature | Screen 25-60°C range first |
Pressure | 1-50 bar | Significant increase under pressure | Minimal effect | Increase incrementally if beneficial |
Solvent | Polar protic/aprotic | Solvent dependent, polar favored | Dramatic effect, chiral solvents beneficial | Screen polar and nonpolar systematically |
Catalyst Loading | 0.1-5 mol% | Optimal at 1-2 mol% | Minimal effect in optimal range | Start at 1 mol%, adjust based on activity |
Substrate Concentration | 0.1-2 M | Decreases at high concentration | Slight decrease at high concentration | Use 0.5 M as starting point |
Reaction Time | 4-24 h | Plateau after 12-16 h | Stable after 8 h | Monitor conversion vs time plots |
pH | 7-9 | Maximum at pH 8-8.5 | Optimum at physiological pH | Buffer system essential |
Ligand Structure | Sterically hindered | Highly dependent on steric bulk | Major effect, key optimization parameter | Use ligand library screening |
Comprehensive catalyst performance studies demonstrate the superiority of iridium-ferrocene-phosphine systems over traditional ruthenium-BINAP catalysts for amino alcohol synthesis [11] [13]. The iridium systems achieve turnover numbers of 48,500 compared to 1000-5000 for ruthenium systems, while maintaining superior enantioselectivity [11]. Copper-bisphosphine catalysts show moderate activity with turnover numbers of 500-2000 but offer unique stereodivergent capabilities [14].
Process optimization campaigns have demonstrated significant improvements through systematic parameter adjustment [18]. Catalyst screening alone can improve yields from 45% to 94% while enhancing enantiomeric excess from 72% to greater than 99% [18]. Solvent optimization provides improvement factors of 1.4 for yield and substantial enantioselectivity gains [18]. Combined optimization strategies typically achieve overall improvement factors exceeding 2.0 for key performance metrics [18].
Catalyst System | Reaction Type | Substrate Scope | Yield (%) | Enantioselectivity (% ee) | TON | Reaction Conditions |
---|---|---|---|---|---|---|
Ru-BINAP/Diamine | Asymmetric hydrogenation | Beta-amino ketones | 85-95 | 85-95 | 1000-5000 | 50°C, 10 bar H₂ |
Ir-Ferrocene-Phosphine | Asymmetric hydrogenation | Beta-amino ketones | 90-99 | >99 | 48500 | 25°C, 30 bar H₂ |
Cu-Bisphosphine | Hydrosilylation/Hydroamination | Enals and enones | 70-90 | >95 | 500-2000 | 60°C, 1 bar |
Rh-DIPAMP | Asymmetric hydrogenation | Prochiral olefins | 80-95 | 90-98 | 2000-10000 | 25°C, 4 bar H₂ |
Pd-Chiral Phosphine | Cross-coupling | Aryl halides/amines | 75-90 | 80-95 | 100-1000 | 80°C, base |
Cr-Salen Complex | Cross aza-pinacol coupling | Aldehydes and imines | 65-85 | 85-95 | 200-800 | 25°C, inert atmosphere |
Corrosive